molecular formula C16H14N2O3S3 B2884597 (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide CAS No. 867041-83-6

(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide

Cat. No. B2884597
CAS RN: 867041-83-6
M. Wt: 378.48
InChI Key: IXVDXYHJXXXGGV-UGCQAGLLSA-N
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Description

(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14N2O3S3 and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent. The presence of the thiophene ring and the sulfonamide group can contribute to its antibacterial properties. Research has shown that similar structures exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. This is particularly relevant in the development of new medications for diseases where inflammation plays a key role, such as arthritis and other autoimmune disorders .

Antifungal Applications

The structural features of this compound suggest it may also have applications as an antifungal agent. Thiophene derivatives are known to be effective against various fungal species, which could make them valuable in treating fungal infections .

Anticancer Research

Sulfonamides, and by extension compounds like (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide, have been explored for their potential use in anticancer therapy. They can act as enzyme inhibitors that are crucial for tumor growth and survival .

Material Science

In material science, the thiophene moiety is of interest for the synthesis of organic semiconductors. These materials are used in the production of electronic devices, such as transistors and solar cells .

Drug Design and Discovery

The compound’s structure is conducive to binding with various biological targets, making it a valuable scaffold in drug design. Its molecular framework allows for the creation of a diverse library of derivatives, which can be screened for a wide range of pharmacological activities .

properties

IUPAC Name

(NE)-N-[(5Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-2-18-15(19)14(11-12-7-6-10-22-12)23-16(18)17-24(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3/b14-11-,17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDXYHJXXXGGV-UGCQAGLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide

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